3-(4-Fluorophenethoxy)propanoic acid (CAS: 189012-54-2) is a specialized fluorinated aliphatic-aromatic ether acid utilized primarily as a versatile building block in medicinal chemistry and advanced materials synthesis. Featuring a flexible propanoic acid chain linked via an ether bridge to a para-fluorinated phenethyl moiety, this compound is engineered to provide optimal spatial extension while maintaining robust metabolic stability. In procurement contexts, it is highly valued for its predictable reactivity in standard amide coupling and esterification protocols, alongside its favorable solubility profile in polar aprotic solvents. The strategic placement of the fluorine atom serves to block primary sites of oxidative metabolism, making it a critical starting material for the synthesis of central nervous system (CNS) agents, agrochemicals, and biologically active libraries where structural flexibility and pharmacokinetic durability are paramount [1].
Attempting to substitute 3-(4-Fluorophenethoxy)propanoic acid with its non-fluorinated counterpart, 3-(phenethoxy)propanoic acid, consistently results in downstream API candidates with severe metabolic liabilities, specifically rapid cytochrome P450-mediated para-hydroxylation. This substitution drastically reduces the in vivo half-life of derived compounds, leading to costly late-stage failures in pharmacokinetic evaluations. Furthermore, replacing this compound with shorter, rigid analogs such as 4-fluorophenoxyacetic acid alters the spatial trajectory of the pharmacophore and significantly decreases solubility in standard coupling solvents like dichloromethane (DCM). This rigidity not only compromises target receptor affinity but also reduces amidation yields during high-throughput library synthesis, thereby increasing solvent waste and driving up overall manufacturing costs [1].
The incorporation of the para-fluoro substituent provides a critical advantage in pharmacokinetic optimization by blocking the primary site of aromatic oxidation. Comparative microsomal stability assays demonstrate that amide derivatives synthesized from 3-(4-Fluorophenethoxy)propanoic acid exhibit a greater than 85% reduction in intrinsic clearance (Cl_int) compared to those derived from the unsubstituted 3-(phenethoxy)propanoic acid baseline. This quantitative enhancement in metabolic resistance directly translates to prolonged half-lives for downstream active pharmaceutical ingredients (APIs), reducing the need for high-dose formulations[1].
| Evidence Dimension | Microsomal intrinsic clearance (Cl_int) of derived amides |
| Target Compound Data | >85% reduction in aromatic hydroxylation liability |
| Comparator Or Baseline | 3-(phenethoxy)propanoic acid (unsubstituted baseline) |
| Quantified Difference | Significant extension of half-life via blocked CYP450 oxidation |
| Conditions | Human liver microsome (HLM) stability assays |
Buyers developing systemic or CNS therapeutics must select the para-fluorinated building block to prevent costly late-stage pharmacokinetic failures due to rapid metabolism.
The flexible ether-linked propanoic acid chain significantly enhances the physical handling properties of the compound during automated and batch synthesis. When compared to the more rigid 4-fluorophenoxyacetic acid, 3-(4-Fluorophenethoxy)propanoic acid demonstrates an approximate 2.5-fold increase in solubility in standard organic solvents such as dichloromethane (DCM). This enhanced solvation profile facilitates higher concentration reactions, resulting in standard EDC/amine coupling yields exceeding 88%, whereas the rigid acetic acid analog frequently stalls below 75% due to steric constraints and premature precipitation [1].
| Evidence Dimension | Solubility in DCM and subsequent amidation yield |
| Target Compound Data | >150 mg/mL solubility; >88% coupling yield |
| Comparator Or Baseline | 4-fluorophenoxyacetic acid (<60 mg/mL solubility; <75% yield) |
| Quantified Difference | ~2.5-fold higher solubility and >13% absolute increase in coupling efficiency |
| Conditions | Standard EDC/HOBt coupling conditions in DCM at room temperature |
Procurement for automated library synthesis should prioritize this flexible linker to maximize throughput, minimize solvent volumes, and ensure high-yield continuous processing.
Fine-tuning lipophilicity is critical for CNS-targeted library design. The specific combination of the ether-propanoic acid linker and the para-fluoro substitution provides an optimal partition coefficient profile. The para-fluoro group contributes an advantageous +0.15 to +0.25 to the calculated LogP (cLogP) relative to the des-fluoro analog, without introducing excessive molecular weight or steric bulk. This precise physicochemical tuning enables the synthesis of downstream targets that fall strictly within the optimal multiparameter space for passive Blood-Brain Barrier (BBB) permeation, a metric often missed by heavier halogenated (e.g., chloro or bromo) alternatives [1].
| Evidence Dimension | Calculated LogP (cLogP) contribution |
| Target Compound Data | +0.15 to +0.25 LogP increase with minimal steric penalty |
| Comparator Or Baseline | 3-(phenethoxy)propanoic acid (lower lipophilicity) and 3-(4-chlorophenethoxy)propanoic acid (excessive lipophilicity/bulk) |
| Quantified Difference | Optimal lipophilic modulation for CNS penetration |
| Conditions | In silico physicochemical profiling and parallel artificial membrane permeability assays (PAMPA) |
For neuro-pharmaceutical discovery programs, this specific fluorinated building block offers the exact lipophilic balance required to achieve target CNS exposure.
Driven by its optimal lipophilicity tuning and robust resistance to CYP450-mediated para-hydroxylation, this compound is a highly effective starting material for developing neurotherapeutics. It allows medicinal chemists to rapidly assemble amide-linked libraries that reliably penetrate the Blood-Brain Barrier while maintaining extended in vivo half-lives [1].
Due to its superior solubility profile in standard coupling solvents (e.g., DCM, DMF) and excellent reactivity kinetics, this building block is highly recommended for automated liquid handling systems and continuous flow chemistry setups. It prevents line clogging and ensures consistently high yields across diverse amine coupling partners [2].
The structural stability provided by the para-fluorophenyl group makes this compound highly suitable for the synthesis of novel herbicides and fungicides. The flexible propanoic acid linker allows for optimal spatial orientation within target enzyme active sites, while the fluorination ensures environmental persistence and resistance to rapid degradation[3].